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molecular formula BrK B146838 Potassium bromide CAS No. 7758-02-3

Potassium bromide

Cat. No. B146838
M. Wt: 119.00 g/mol
InChI Key: IOLCXVTUBQKXJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04940807

Procedure details

Into a 500mL three-necked flask equipped with a dropping funnel, condenser, thermometer and mechanical stirrer were charged 50 grams of methylene-1,2-dioxybenzene (MDOB), 50 grams of methylene dibromide (Me2Br2) and 20 grams of 34% aqueous potassium bromide. With stirring, an aqueous potassium tribromide solution--formed from 165 grams of 34% aqueous KBr and 65 grams of elemental bromine--was added slowly over a two-hour period during which time the mildly exothermic reaction kept the reaction mixture at or slightly below 30° C. Samples were taken when 25%, 50%, 75% and 100% of the aqueous KBr3 solution had been added in order to determine the extent to which monobromination to methylene-1,2-dioxy-4-bromobenzene (BrMDOB) and dibromination to Br2MDOB had occurred. Another sample was taken after stirring the final reaction mixture for 30 minutes. Gas chromatographic analysis of these samples gave the following results (expressed in terms of percentages of the designated materials present):
[Compound]
Name
methylene-1,2-dioxybenzene
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Br)[Br:2].[Br-:4].[K+:5]>>[Br-:2].[Br-:4].[Br-:2].[K+:5].[K+:5].[K+:5].[K+:5].[Br-:2].[Br:4][Br:2] |f:1.2,3.4.5.6.7.8,9.10|

Inputs

Step One
Name
methylene-1,2-dioxybenzene
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C(Br)Br
Name
Quantity
20 g
Type
reactant
Smiles
[Br-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500mL three-necked flask equipped with a dropping funnel, condenser

Outcomes

Product
Name
Type
product
Smiles
[Br-].[Br-].[Br-].[K+].[K+].[K+]
Name
Type
product
Smiles
[K+].[Br-]
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
BrBr
Measurements
Type Value Analysis
AMOUNT: MASS 65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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